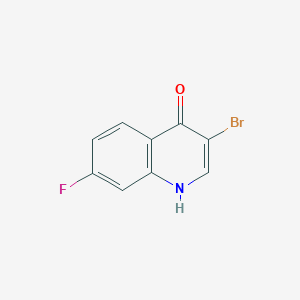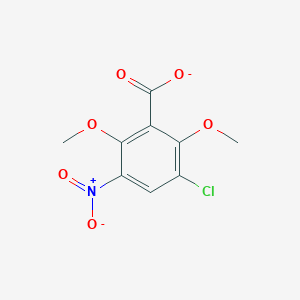![molecular formula C8H6BrN3O2 B13711466 Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)
Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles This compound is characterized by the presence of a bromine atom at the 4th position and a carboxylate ester group at the 5th position of the benzo[d][1,2,3]triazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the following steps:
Bromination: The starting material, 1H-benzo[d][1,2,3]triazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Esterification: The brominated intermediate is then subjected to esterification with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid to form the desired methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: The bromine atom at the 4th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be obtained.
Carboxylic Acid: Hydrolysis of the ester group yields 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylic acid.
科学研究应用
Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is investigated for its electronic properties and potential use in organic semiconductors and optoelectronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the triazole ring play crucial roles in the compound’s binding affinity and specificity. The ester group can also influence the compound’s solubility and bioavailability.
相似化合物的比较
4-Bromo-1H-benzo[d][1,2,3]triazole: Lacks the ester group, making it less soluble in organic solvents.
Methyl 1H-benzo[d][1,2,3]triazole-5-carboxylate: Lacks the bromine atom, resulting in different reactivity and binding properties.
1H-benzo[d][1,2,3]triazole-5-carboxylic acid: The carboxylic acid form, which is more polar and less lipophilic compared to the ester derivative.
Uniqueness: Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and physical properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
分子式 |
C8H6BrN3O2 |
|---|---|
分子量 |
256.06 g/mol |
IUPAC 名称 |
methyl 4-bromo-2H-benzotriazole-5-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-3-5-7(6(4)9)11-12-10-5/h2-3H,1H3,(H,10,11,12) |
InChI 键 |
IYTTYVFHBSYSOH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C2=NNN=C2C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)




![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)
![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)





